molecular formula C14H20O5S B2484566 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside CAS No. 63407-54-5

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside

Cat. No.: B2484566
CAS No.: 63407-54-5
M. Wt: 300.37 g/mol
InChI Key: ZNAMMSOYKPMPGC-RGDJUOJXSA-N
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Properties

CAS No.

63407-54-5

Molecular Formula

C14H20O5S

Molecular Weight

300.37 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2-phenylethylsulfanyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H20O5S/c15-8-10-11(16)12(17)13(18)14(19-10)20-7-6-9-4-2-1-3-5-9/h1-5,10-18H,6-8H2/t10-,11-,12+,13-,14+/m1/s1

InChI Key

ZNAMMSOYKPMPGC-RGDJUOJXSA-N

SMILES

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O

Isomeric SMILES

C1=CC=C(C=C1)CCS[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

C1=CC=C(C=C1)CCSC2C(C(C(C(O2)CO)O)O)O

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside typically involves the reaction of phenylethyl thiol with a galactopyranoside derivative under specific conditions. The process may include steps such as protection and deprotection of functional groups, and the use of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization and other chromatographic techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group results in the formation of disulfides .

Mechanism of Action

The mechanism of action of 2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside involves its binding to the active site of beta-galactosidase, thereby inhibiting the enzyme’s activity. This inhibition prevents the hydrolysis of beta-galactosides into monosaccharides, which is crucial in various biochemical pathways . The compound interacts with the enzyme through specific molecular interactions, blocking its catalytic function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Phenylethyl 1-Thio-Beta-D-Galactopyranoside is unique due to its specific phenylethyl group, which provides distinct biochemical properties and interactions compared to other similar compounds. This uniqueness makes it valuable in specific research applications where precise inhibition of beta-galactosidase is required .

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